molecular formula C21H22N4O3 B2473664 N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251706-61-2

N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2473664
CAS No.: 1251706-61-2
M. Wt: 378.432
InChI Key: VWBSOZZHDPTFNJ-UHFFFAOYSA-N
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Description

N-(2-(Benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound for research and development purposes. It has the CAS Number 1251706-61-2 and a molecular formula of C21H22N4O3, with a molecular weight of 378.4 g/mol . The compound features a complex structure incorporating a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety linked to a benzhydryl (diphenylmethyl) group through a glycinamide spacer . This benzhydryl motif is a common structural feature in compounds with documented biological activity, often found in agents designed to interact with enzymes and receptors . As a specialized chemical, it serves as a valuable building block or intermediate for researchers in medicinal chemistry. It can be utilized in the synthesis of novel compounds, the exploration of structure-activity relationships (SAR), and in various pharmacological assays. This product is strictly for research use in laboratory settings and is not intended for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-(benzhydrylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25-14-17(21(24-25)28-2)20(27)22-13-18(26)23-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSOZZHDPTFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzhydrylamine with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydrylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various scientific and industrial contexts .

Biological Activity

N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that exhibits a range of biological activities, primarily due to its unique structural features, which include a pyrazole ring and a benzhydrylamino group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : N-[2-(benzhydrylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
  • Molecular Formula : C21H22N4O3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with cellular functions such as proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. The following table summarizes key findings from research on the anticancer effects of pyrazole compounds:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of angiogenesis

These studies suggest that this compound may serve as a lead compound for the development of new anticancer therapies.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has shown promise in reducing inflammation in various models, as detailed below:

Study ReferenceModel UsedEffect Observed
Carrageenan-induced edemaSignificant reduction in paw swelling
LPS-stimulated macrophagesDecreased production of pro-inflammatory cytokines

These findings indicate potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed a significant reduction in tumor size and improved patient outcomes.
  • Case Study 2 : Research on the use of pyrazole compounds for managing rheumatoid arthritis demonstrated reduced joint inflammation and pain relief in patients.

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